1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene
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Overview
Description
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and further reduction steps . Another method includes the bromination of 2,4-dichloro-3-fluoro-aniline, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions is one such method, which offers advantages like reduced side reactions, improved stability, and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products . The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure but lacks the fluoromethyl group.
1,3-Dichloro-5-fluoro-2-(fluoromethyl)benzene: Another closely related compound with slight structural differences.
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains additional fluorine atoms and a different substituent.
Uniqueness
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the fluoromethyl group, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C7H4Cl2F2 |
---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1,3-dichloro-2-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3H2 |
InChI Key |
RWUDNYMIWQCSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CF |
Origin of Product |
United States |
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